Cas no 773873-77-1 (Methyl 5-bromo-1H-indole-3-carboxylate)

Methyl 5-bromo-1H-indole-3-carboxylate is a brominated indole derivative with a methyl ester functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. The bromine substituent at the 5-position enhances reactivity for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The ester group provides a handle for hydrolysis or transesterification, enabling downstream modifications. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise indole scaffold derivatization. The compound is typically handled under standard laboratory conditions, with stability under inert atmospheres.
Methyl 5-bromo-1H-indole-3-carboxylate structure
773873-77-1 structure
Product Name:Methyl 5-bromo-1H-indole-3-carboxylate
CAS No:773873-77-1
MF:C10H8BrNO2
MW:254.080021858215
MDL:MFCD06203728
CID:552288
PubChem ID:285091
Update Time:2025-05-19

Methyl 5-bromo-1H-indole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-1H-indole-3-carboxylate
    • 1H-Indole-3-carboxylicacid, 5-bromo-, methyl ester
    • 5-bromo-1H-Indole-3-carboxylic acid methyl ester
    • Methyl 5-BroMoindole-3-carboxylate
    • PubChem14866
    • KSC495A9D
    • 5-BROMO-1H-INDOLE-3-CARBOXYLICACIDMETHYLESTER
    • MFOKOKHNSVUKON-UHFFFAOYSA-N
    • Methyl 5-bromoindole-3-carboxyate
    • HT736
    • BCP27221
    • AB1513
    • TRA0020239
    • SB15235
    • RP29053
    • methyl-5-bromo-1h
    • J-522439
    • methyl-5-bromo-1h-indole-3-carboxylate
    • A15801
    • EN300-7361302
    • AKOS015834483
    • MFCD06203728
    • DTXSID00301206
    • AS-18546
    • SCHEMBL498070
    • FT-0649038
    • CHEMBL4877114
    • SY058804
    • Z210097744
    • CS-W006169
    • AM20041156
    • Methyl5-bromo-1H-indole-3-carboxylate
    • 773873-77-1
    • BDBM50577603
    • DTXCID00252340
    • DB-075308
    • MDL: MFCD06203728
    • Inchi: 1S/C10H8BrNO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3
    • InChI Key: MFOKOKHNSVUKON-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C(C(=O)OC)=CN2

Computed Properties

  • Exact Mass: 252.97400
  • Monoisotopic Mass: 252.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42.1

Experimental Properties

  • Density: 1.629
  • Melting Point: 219-221°C
  • Boiling Point: 386.2°C at 760 mmHg
  • Flash Point: 187.3°C
  • Refractive Index: 1.666
  • PSA: 42.09000
  • LogP: 2.71700

Methyl 5-bromo-1H-indole-3-carboxylate Security Information

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Amadis Chemical Company Limited
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(CAS:773873-77-1)Methyl 5-bromo-1H-indole-3-carboxylate
Order Number:A15801
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):789.0/216.0
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Methyl 5-bromo-1H-indole-3-carboxylate Related Literature

Additional information on Methyl 5-bromo-1H-indole-3-carboxylate

Methyl 5-bromo-1H-indole-3-carboxylate (CAS No. 773873-77-1): An Overview of Its Synthesis, Properties, and Applications

Methyl 5-bromo-1H-indole-3-carboxylate (CAS No. 773873-77-1) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications. This compound is a derivative of indole, a fundamental building block in the synthesis of various biologically active molecules. In this article, we will delve into the synthesis, properties, and potential applications of Methyl 5-bromo-1H-indole-3-carboxylate.

Synthesis of Methyl 5-bromo-1H-indole-3-carboxylate:

The synthesis of Methyl 5-bromo-1H-indole-3-carboxylate typically involves a multi-step process that begins with the preparation of 5-bromoindole. One common approach is to brominate indole at the 5-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The resulting 5-bromoindole can then be carboxylated to form 5-bromoindole-3-carboxylic acid, which is subsequently esterified with methanol to yield Methyl 5-bromo-1H-indole-3-carboxylate. This synthetic route has been extensively studied and optimized to achieve high yields and purity.

Physical and Chemical Properties:

Methyl 5-bromo-1H-indole-3-carboxylate is a white crystalline solid with a molecular weight of approximately 269.09 g/mol. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but has limited solubility in water. The compound exhibits characteristic UV/Vis absorption spectra and can be readily identified using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The presence of the bromine atom at the 5-position imparts unique electronic properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.

Biological Activity and Potential Applications:

Methyl 5-bromo-1H-indole-3-carboxylate has shown promising biological activity in several areas, including its potential as a lead compound for drug discovery. Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry reported that certain analogs of Methyl 5-bromo-1H-indole-3-carboxylate effectively inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.

In addition to its anti-cancer properties, Methyl 5-bromo-1H-indole-3-carboxylate has also been explored for its anti-inflammatory effects. A study published in Bioorganic & Medicinal Chemistry Letters found that this compound could reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that Methyl 5-bromo-1H-indole-3-carboxylate and its derivatives may have therapeutic potential in treating inflammatory diseases.

Current Research Trends:

The ongoing research on Methyl 5-bromo-1H-indole-3-carboxylate is focused on optimizing its structure to enhance its biological activity while minimizing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with target proteins. These computational studies provide valuable insights into the structure-activity relationships (SAR) of Methyl 5-bromo-1H-indole-3-carboxylate, guiding the rational design of more potent analogs.

In parallel, experimental studies are being conducted to evaluate the pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Understanding these properties is crucial for developing safe and effective drugs based on Methyl 5-bromo-1H-indole-3-carboxylate. Recent advances in high-throughput screening technologies have facilitated the identification of novel derivatives with improved pharmacological profiles.

Conclusion:

Methyl 5-bromo-1H-indole-3-carboxylate (CAS No. 773873-77-1) is a promising compound with diverse applications in organic synthesis and medicinal chemistry. Its unique structural features make it an attractive candidate for further exploration in drug discovery programs targeting cancer and inflammatory diseases. Ongoing research efforts aim to optimize its structure and pharmacological properties, paving the way for the development of novel therapeutic agents based on this versatile indole derivative.

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Amadis Chemical Company Limited
(CAS:773873-77-1)Methyl 5-bromo-1H-indole-3-carboxylate
A15801
Purity:99%/99%
Quantity:100g/25g
Price ($):789.0/216.0
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